3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Descripción

Systematic Nomenclature and Structural Identity

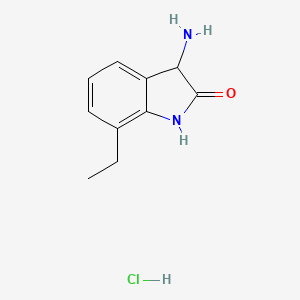

3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (CAS: 1332528-28-5) is a bicyclic heterocyclic compound belonging to the indole alkaloid family. Its systematic IUPAC name is 3-amino-7-ethyl-1,3-dihydroindol-2-one;hydrochloride , reflecting its structural features:

- A fused benzene-pyrrolidone ring system.

- An ethyl substituent at the 7-position of the benzene ring.

- An amino group at the 3-position of the pyrrolidone ring.

- A hydrochloride salt form enhancing aqueous solubility.

Molecular Formula : C₁₀H₁₃ClN₂O

Molecular Weight : 212.68 g/mol.

Structural Descriptors :

| Property | Value |

|---|---|

| SMILES | O=C1NC2=C(C=CC=C2CC)C1N.Cl |

| InChI Key | QSVNBPUFLQEIJD-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C2C(=CC=C1)C(C(=O)N2)N.Cl |

The compound’s X-ray crystallography data (not yet fully published) suggests a planar bicyclic core with the ethyl and amino groups adopting equatorial conformations to minimize steric strain.

Historical Context in Heterocyclic Chemistry Research

Indole and oxindole derivatives have been pivotal in medicinal chemistry since the 19th century. The discovery of oxindole (2-indolone) in 1876 marked a turning point, as its fused benzene-pyrrolidone structure became a scaffold for synthesizing bioactive analogs. The target compound emerged in the early 21st century during efforts to optimize indole-based kinase inhibitors. Researchers sought to modify the oxindole core with alkyl and amino groups to enhance binding affinity to ATP pockets in protein targets.

Key milestones include:

- 2005 : First reported synthesis of 3-amino-7-ethylindolin-2-one derivatives via nitrile oxide cycloaddition, though yields were suboptimal.

- 2010 : Optimization of Baeyer–Villiger oxidation protocols improved purity (>95%) for pharmacological studies.

- 2020 : Structural analogs of this compound showed promise in in vitro kinase inhibition assays, reigniting interest in its synthetic pathways.

This compound’s development reflects broader trends in heterocyclic chemistry, where subtle substituent variations (e.g., ethyl vs. methyl groups) are exploited to fine-tune physicochemical properties.

Propiedades

IUPAC Name |

3-amino-7-ethyl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-2-6-4-3-5-7-8(11)10(13)12-9(6)7;/h3-5,8H,2,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVNBPUFLQEIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(C(=O)N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an intermediate compound through a nitrile oxide cycloaddition reaction, followed by a Baeyer–Villiger oxidation . Industrial production methods often involve optimizing these reactions to

Actividad Biológica

Overview

3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound belonging to the indolone family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrolidone ring. Its molecular formula is , indicating that it is in its hydrochloride salt form, which enhances its solubility in water. This compound exhibits a variety of biological activities, making it a significant subject of research in medicinal chemistry.

Biological Activities

Research has demonstrated that this compound possesses multiple biological activities, including:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains, including Staphylococcus aureus (both methicillin-sensitive and resistant strains) and Mycobacterium tuberculosis.

- Antiviral Properties : Shows potential in inhibiting viral replication.

- Anticancer Effects : Displays cytotoxic activity against several cancer cell lines, particularly those that are rapidly dividing.

- Anti-inflammatory and Antioxidant Activities : Contributes to reducing inflammation and oxidative stress in biological systems.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that its action may involve:

- Inhibition of Enzymatic Activity : Compounds in the indolone class often inhibit enzymes critical for bacterial survival and proliferation.

- Interference with Cellular Processes : The compound may disrupt cellular signaling pathways involved in cancer cell growth and survival.

- Interaction with DNA/RNA : Potential binding to nucleic acids could inhibit replication processes in both bacterial and viral pathogens.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds helps to elucidate the unique biological activities of this compound. The following table summarizes key features and activities of related indole derivatives:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one | Methyl group at position 5 | Potentially different biological activity | Antimicrobial, anticancer |

| 3-Amino-1-methyl-1,3-dihydro-2H-indol | Methyl group at position 1 | May exhibit different pharmacological profiles | Antiviral, antifungal |

| 5-Amino-7-methylindole | Amino group at position 5 | Different core structure affecting reactivity | Antitubercular |

Case Studies and Research Findings

Several studies have documented the biological efficacy of this compound:

- Antibacterial Efficacy : In vitro studies have shown that this compound has minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against Staphylococcus aureus and Mycobacterium tuberculosis strains . These results indicate strong potential for development as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : A study evaluating various indolone derivatives found that compounds similar to 3-amino-7-ethyl exhibited significant antiproliferative effects against A549 lung cancer cells, suggesting a mechanism for targeting rapidly dividing tumor cells .

- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between this compound and key proteins involved in bacterial resistance mechanisms. This suggests potential for overcoming antibiotic resistance in pathogenic bacteria .

Comparación Con Compuestos Similares

Chemical Identity :

- Molecular Formula : C₁₀H₁₂N₂O·HCl

- Molecular Weight : 213 g/mol (free base: 177.22 g/mol; HCl: 36.46 g/mol) .

- CAS Registry Number : 1332528-28-5 .

- Purity : ≥95% (commonly supplied as a solid) .

- Structural Features: A bicyclic indolin-2-one scaffold with an ethyl substituent at the 7-position and an amino group at the 3-position, stabilized as a hydrochloride salt .

Physicochemical Properties :

- LogP : 0.86 (indicating moderate lipophilicity) .

- Salt Form : Hydrochloride enhances aqueous solubility and stability .

Comparison with Similar Compounds

A detailed comparison of structural analogs and their properties is provided below:

Structural Analogs: Substituent Variations

Table 1: Substituent Position and Functional Group Comparisons

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase polarity and reduce lipophilicity compared to ethyl . Complex Side Chains (e.g., Ropinirole’s dipropylaminoethyl): Enable receptor selectivity (D3 > D2/D4 dopamine receptors) .

Pharmacological Relevance :

- Ropinirole and Ziprasidone are clinically approved drugs with well-characterized mechanisms, while the target compound and its analogs (e.g., 5-chloro, 7-CF₃ derivatives) remain research-stage molecules .

- The ethyl substituent in the target compound may confer unique steric or pharmacokinetic properties compared to halogenated analogs.

Q & A

Q. What methods validate salt dissociation in biological buffers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.